molecular formula C18H20ClNO2S B2680675 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034517-91-2

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No.: B2680675
CAS No.: 2034517-91-2
M. Wt: 349.87
InChI Key: UTFUYPDAJLTQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 4-chlorophenoxy moiety and a thiophene-containing cyclopentyl group, a structural motif found in compounds investigated for modulating various biological pathways. Related phenoxyacetamide analogs have been identified as potent activators of the TRPM8 ion channel (the menthol receptor), which is a target of interest for sensory research . Furthermore, structurally similar compounds have been explored as inhibitors of the ATF4 pathway, a key mediator in the cellular unfolded protein response (UPR) . Inhibition of this pathway is being actively researched for its potential in oncology, as ATF4 plays a critical role in cancer cell survival under stress . The UPR is also implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, making pathway modulators valuable tool compounds for neuroscience research . This product is provided for research purposes to support these and other investigative areas. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFUYPDAJLTQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid.

    Cyclopentylation: The next step involves the introduction of the cyclopentyl group. This is achieved by reacting 2-(4-chlorophenoxy)acetic acid with cyclopentylamine under appropriate conditions to form the corresponding amide.

    Thiophenyl Substitution: Finally, the thiophenyl group is introduced by reacting the amide with thiophene-3-carboxaldehyde in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and thiophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Inhibitory Activity Against Enzymes

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide exhibit significant inhibitory activity against specific enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is crucial for the conversion of androstenedione to testosterone, making it a target for conditions related to androgen excess, such as prostate cancer and other hormone-dependent cancers.

Case Study : A study synthesized various analogs of this compound and evaluated their potency against 17β-HSD3. The most active compound showed an IC50 value of approximately 700 nM, indicating a strong potential for therapeutic applications in hormone-related disorders .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings : In vitro studies demonstrated that certain derivatives of 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide exhibited cytotoxic effects against various cancer cell lines. For example, one derivative showed a growth inhibition (GI50) value of 10 nM against the CCRF-CEM leukemia cell line, highlighting its potential as an anticancer agent .

Pharmacological Studies

Pharmacological investigations into the compound's effects on biological systems have revealed its potential as a cationic amphiphilic drug. Such compounds are known to interact with cellular membranes, influencing lipid metabolism and potentially leading to drug-induced phospholipidosis.

Mechanism of Action : The inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs has been documented, suggesting that the compound may affect lipid signaling pathways critical for cellular homeostasis .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (nM)Target Enzyme/Cell Line
Enzyme Inhibition2-(4-chlorophenoxy)-N-methylamide70017β-Hydroxysteroid Dehydrogenase
Anticancer ActivityThiophene derivative10CCRF-CEM Cell Line
Lipid Metabolism InfluenceCationic Amphiphilic CompoundN/APhospholipase A2

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target-Specific Activity

The target compound’s derivatives () are described as ATF4 inhibitors for cancer therapy. ATF4 regulates stress responses and tumor progression, suggesting that the 4-chlorophenoxy-thiophene scaffold may disrupt protein-protein interactions or transcriptional activity .

Comparison with Other Bioactive Acetamides

Compound Biological Activity Key Structural Determinants Reference
Target Compound ATF4 inhibition (cancer) Thiophene-cyclopentylmethyl (steric bulk), 4-chlorophenoxy (lipophilicity)
Goxalapladib () Atherosclerosis treatment Naphthyridine core, trifluoromethyl biphenyl (electron-deficient aromatic system)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Heterocyclic intermediate Nitro group (electron-withdrawing), methylsulfonyl (polarity)
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide () Unspecified (likely kinase inhibition) Indole-sulfanyl, azepanyl (flexibility)
  • Mechanistic Insights: The 4-chlorophenoxy group in the target compound may enhance membrane permeability compared to the polar sulfonyl/nitro groups in and . The thiophene moiety’s aromaticity could mimic natural ligands, a feature absent in Goxalapladib’s naphthyridine core .

Key Research Findings and Limitations

Synthetic Challenges : Bulky substituents (e.g., cyclopentylmethyl) may reduce yields, as seen in compound 27 (14%) versus simpler analogs (85%) .

Activity-Structure Relationships : Thiophene-containing acetamides (e.g., ) exhibit diverse bioactivities, suggesting the target compound’s thiophene-cyclopentyl group could optimize target binding .

Biological Activity

2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic organic compound with potential pharmaceutical applications. Its unique structural features, including a chlorophenoxy group and a thiophenyl-substituted cyclopentyl moiety, suggest various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₈H₂₀ClNO₂S
Molecular Weight349.9 g/mol
CAS Number2034517-91-2
Melting PointNot available
Boiling PointNot available

The biological activity of 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The chlorophenoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring may facilitate π-π stacking interactions. These interactions can modulate the activity of various biological targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide exhibit antimicrobial properties. For instance, studies have shown that chlorophenoxy derivatives can inhibit the growth of certain bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the thiophene moiety is believed to enhance these effects by increasing the compound's lipophilicity, allowing better membrane penetration.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various chlorophenoxy compounds, including derivatives similar to 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide). Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
  • Anticancer Research : In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Activity : A recent investigation assessed the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated a reduction in joint swelling and pain, suggesting that 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide could be beneficial in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Synthesize the chlorophenoxy intermediate by reacting 4-chlorophenol with an acylating agent (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 2 : Functionalize the cyclopentane-thiophene core. For example, introduce the thiophen-3-yl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on substituent compatibility .
  • Step 3 : Couple intermediates using amide bond formation (e.g., EDC/HOBt or DCC-mediated coupling in anhydrous DCM) .
  • Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the thiophene protons appear as distinct doublets in the aromatic region (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 403.08) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the cyclopentyl-thiophene moiety, as seen in analogous compounds .

Q. How can researchers assess the compound’s preliminary biological activity in academic settings?

  • Methodological Answer :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values for inhibition of COX-2 or EGFR, comparing to positive controls .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during derivatization of the thiophene or chlorophenoxy groups?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic substitution sites on the thiophene ring. Compare Fukui indices for C-2 vs. C-5 positions .
  • Directed Metalation : Use n-BuLi/TMEDA to deprotonate specific positions on the thiophene ring, followed by quenching with electrophiles (e.g., aldehydes or alkyl halides) .
  • Case Study : In structurally similar compounds, sulfonation of the thiophene ring at C-2 improved solubility without altering bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP levels measured via CellTiter-Glo® for cytotoxicity).
  • Structural Analog Analysis : Compare bioactivity of derivatives (Table 1). For example, replacing the cyclopentyl group with isoxazole (as in ) reduced cytotoxicity but increased solubility .

Table 1 : Bioactivity of Structural Analogs

Compound ModificationTarget IC₅₀ (µM)Solubility (mg/mL)
Cyclopentyl core (parent)0.45 ± 0.020.12
Isoxazole substitution 1.20 ± 0.150.85
Fluorophenyl-thio derivative0.78 ± 0.100.30

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding between the acetamide carbonyl and Arg120 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Use microreactors to control exothermic reactions (e.g., acyl chloride formation) and minimize byproducts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor intermediate formation in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition values for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges from 0.2–1.8 µM for EGFR inhibition). Account for variables:
  • Assay type (e.g., fluorescence vs. radiometric).
  • Enzyme source (recombinant vs. tissue-extracted).
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.